Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate
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Overview
Description
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound is part of the pyrrolo[2,1-c][1,2,4]triazole family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into more reduced forms, typically using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). By binding to the allosteric pocket of RIPK1, it inhibits its activity, thereby modulating necroptosis pathways. This inhibition can reduce inflammation and cell death in various disease models .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit different biological activities, such as antimicrobial and kinase inhibitory properties.
Uniqueness
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate is unique due to its specific interaction with RIPK1 and its potential as a necroptosis inhibitor. This sets it apart from other similar compounds that may not target the same molecular pathways or exhibit the same level of biological activity.
Biological Activity
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₇H₉N₃O₂
- Molecular Weight : 167.17 g/mol
- CAS Number : 1190392-04-1
Synthesis
The synthesis of this compound typically involves the reaction of various precursors that include hydrazine derivatives and carboxylic acids. The methodology often employs cyclization techniques that yield the pyrrolo[2,1-c][1,2,4]triazole framework.
Antitumor Activity
Research has indicated that compounds within the pyrrolo[2,1-c][1,2,4]triazole class exhibit notable antitumor activity. A study demonstrated that structural modifications could enhance their efficacy against cancer cell lines such as MCF-7 (breast carcinoma) and HCT116 (colon carcinoma). The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cell division and growth in cancer cells .
Antiviral Properties
Another significant area of research has focused on the antiviral properties of these compounds. In vitro studies have shown that certain derivatives can effectively inhibit viral replication. For instance, modifications to the phenyl moiety have been found to tune biological properties towards enhanced antiviral activity .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies indicate effectiveness against a range of bacterial strains including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial properties .
Case Study 1: Antitumor Efficacy
In a controlled study assessing the cytotoxic effects of this compound on MCF-7 cells:
- Concentration Tested : Ranging from 0.01 µM to 10 µM.
- Results : Significant reduction in cell viability was observed at concentrations above 0.5 µM after 48 hours of treatment.
Case Study 2: Antiviral Activity
A recent investigation into the antiviral activity against influenza virus demonstrated:
- Inhibition Rate : Up to 75% at a concentration of 5 µM.
- Mechanism : The compound interfered with viral entry into host cells.
Research Findings Overview
Activity | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Antitumor | MCF-7 | 0.5 | Inhibition of tubulin polymerization |
Antiviral | Influenza Virus | 5 | Interference with viral entry |
Antimicrobial | S. aureus | 10 | Disruption of cell wall synthesis |
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)5-2-3-10-4-8-9-6(5)10/h4-5H,2-3H2,1H3 |
InChI Key |
DPSQSFWMKNUEFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN2C1=NN=C2 |
Origin of Product |
United States |
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